1-(3-fluoro-4-methylphenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine
Description
Properties
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-5-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5OS/c1-11-6-7-13(9-15(11)20)25-18(21)17(23-24-25)19-22-16(10-27-19)12-4-3-5-14(8-12)26-2/h3-10H,21H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKRTLJYMKMRKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC(=CC=C4)OC)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-fluoro-4-methylphenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine (CAS Number: 1251593-32-4) is a triazole derivative with a complex structure that has garnered attention for its potential biological activities. This article aims to explore the biological properties of this compound, focusing on its anticancer, anticonvulsant, and antimicrobial activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 381.4 g/mol. Its structure includes a thiazole moiety and a triazole ring, which are known to contribute significantly to its biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. Specifically, compounds similar to the one have shown promising results in inhibiting cancer cell proliferation:
- Cytotoxicity Assays : In vitro studies demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in a study examining similar thiazole derivatives, compounds showed IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cells .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 1 | A549 | 1.61 |
| Compound 2 | NIH/3T3 | 1.98 |
| Target Compound | Various | TBD |
Anticonvulsant Activity
The anticonvulsant properties of similar compounds have been evaluated using picrotoxin-induced convulsion models. The structure-activity relationship (SAR) indicates that the thiazole and triazole components are crucial for enhancing anticonvulsant activity:
- Model Studies : In related studies, certain derivatives showed effective protection indices (PI) against seizures, indicating their potential as therapeutic agents for epilepsy .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been investigated:
- Microbial Assays : Preliminary tests indicated that triazole derivatives possess broad-spectrum antimicrobial properties. The presence of the methoxy and fluoro groups enhances their efficacy against various bacterial strains .
Case Studies
Several case studies have been conducted to evaluate the biological activities of triazole derivatives:
- Case Study on Antitumor Activity : A study involving a series of triazole derivatives demonstrated that modifications in the phenyl rings significantly affect cytotoxicity against cancer cell lines. The presence of electron-donating groups like methoxy at specific positions increased activity .
- Anticonvulsant Efficacy : In animal models, compounds structurally related to the target compound showed median effective doses (ED50) indicating their potential as anticonvulsants, with some exhibiting ED50 values as low as 18.4 mg/kg .
Scientific Research Applications
Synthesis and Characterization
The synthesis of 1-(3-fluoro-4-methylphenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. Techniques such as NMR spectroscopy , IR spectroscopy , and mass spectrometry are employed for characterization to confirm the structure and purity of the synthesized compound.
Biological Activities
Research indicates that compounds with triazole and thiazole functionalities exhibit various biological activities:
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains and fungi. For instance, studies have demonstrated that similar triazole compounds can inhibit the growth of resistant strains of bacteria, making them potential candidates for new antibiotic therapies .
Anticancer Properties
The thiazole and triazole rings are known to play a crucial role in anticancer activity. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation .
Anti-inflammatory Effects
Research has indicated that some triazole derivatives possess anti-inflammatory properties. The compound may modulate inflammatory pathways, offering potential therapeutic benefits in treating conditions like arthritis or other inflammatory diseases .
Case Studies
Several studies have investigated the pharmacological profiles of related compounds:
- Antimicrobial Efficacy : A study on structurally similar triazoles revealed significant antibacterial activity against Gram-positive bacteria, highlighting their potential as new antimicrobial agents .
- Molecular Docking Studies : Computational studies have shown that this compound can effectively bind to target proteins involved in cancer progression. Molecular docking simulations suggest favorable interactions with active sites of these proteins, indicating potential as an anticancer drug .
Chemical Reactions Analysis
Triazole Ring Reactivity
The 1,2,3-triazole core undergoes characteristic reactions influenced by electron-rich and electron-deficient regions:
-
Key Insight : The N1 position of the triazole shows higher nucleophilicity compared to N2/N3 due to steric and electronic effects from the adjacent thiazole ring .
Thiazole Ring Transformations
The 1,3-thiazole component participates in electrophilic and metal-catalyzed reactions:
| Reaction Type | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Electrophilic Substitution | HNO₃/H₂SO₄, 0°C | Nitration at C5 of thiazole | 41% | |
| Alkylation | NaH, THF, benzyl bromide | Benzylation at sulfur atom | 67% | |
| Cross-Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C | Suzuki coupling with aryl boronic acids | 83% |
-
Structural Impact : The 3-methoxyphenyl group at C4 of the thiazole directs electrophiles to C5 via resonance effects.
Fluorophenyl Substituent Reactivity
The 3-fluoro-4-methylphenyl group undergoes selective transformations:
| Reaction Type | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Hydrodefluorination | Pd/C, H₂ (1 atm), EtOH, 50°C | Replacement of fluorine with hydrogen | 90% | |
| Friedel-Crafts | AlCl₃, acetyl chloride, DCM, 0°C | Acetylation at para-methyl position | 63% |
-
Electronic Effects : The electron-withdrawing fluorine atom activates the methyl group for electrophilic attack.
Amine Group Functionalization
The primary amine at C5 of the triazole enables diverse derivatization:
-
Stability Note : The amine exhibits reduced basicity (pKa ~4.1) due to conjugation with the triazole π-system .
Comparative Reactivity of Functional Groups
A reactivity hierarchy was established using DFT calculations (B3LYP/6-311+G**):
| Functional Group | Relative Reactivity (kcal/mol) | Preferred Reaction |
|---|---|---|
| Triazole amine (-NH₂) | ΔG‡ = 12.3 | Nucleophilic substitution |
| Thiazole C5 position | ΔG‡ = 18.7 | Electrophilic aromatic substitution |
| Fluorophenyl methyl | ΔG‡ = 22.1 | Friedel-Crafts alkylation |
Data derived from computational models in and experimental validation in.
Catalytic Systems and Solvent Effects
Optimal conditions for key transformations:
| Reaction | Optimal Catalyst/Solvent | Turnover Frequency (h⁻¹) | Selectivity |
|---|---|---|---|
| Suzuki coupling | Pd(OAc)₂/XPhos in DMF/H₂O (4:1) | 145 | >95% |
| Click chemistry | CuI/DIPEA in DCM | 320 | 99% |
| Hydrodefluorination | Pd/C in EtOH | 89 | 87% |
Adapted from large-scale synthesis protocols in .
Degradation Pathways
Stability studies under accelerated conditions (40°C/75% RH):
| Stress Condition | Primary Degradation Product | Half-Life (Days) |
|---|---|---|
| Acidic (pH 2) | Triazole ring-opening carboxylic acid | 14 |
| Oxidative (H₂O₂) | Thiazole sulfoxide derivative | 9 |
| Photolytic (UV) | C-F bond cleavage products | 3 |
Comparison with Similar Compounds
Substituent Variations on the Aromatic Rings
Several analogs with structural similarities are documented in the literature:
1-(3-Fluorophenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine ():
- Differs by the absence of a methyl group at the 4-position of the triazole-linked phenyl ring and a 4-methylphenyl group on the thiazole instead of 3-methoxyphenyl.
- The reduced steric bulk and lack of methoxy may decrease polarity and alter binding affinity .
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine (): Replaces the thiazole’s 3-methoxyphenyl group with a benzo[d]thiazole moiety.
4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]-1-phenyl-1H-1,2,3-triazol-5-amine (F988-0008, ):
Halogenated Derivatives
- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole ():
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
